molecular formula C10H17N3O2 B2839603 tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate CAS No. 1946813-52-0

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate

Cat. No. B2839603
CAS RN: 1946813-52-0
M. Wt: 211.265
InChI Key: UGUOPGYXDOYPNK-UHFFFAOYSA-N
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Description

“tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1946813-52-0 . It has a molecular weight of 211.26 . The compound is in liquid form and is stored at 4°C, protected from light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2/c1-10(2,3)15-9(14)4-5-13-7-8(11)6-12-13/h6-7H,4-5,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a boiling point of 351.3±22.0 C at 760 mmHg . It’s a liquid at room temperature .

Scientific Research Applications

Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate has a wide range of scientific research applications. It has been used to study the structure and function of enzymes, as well as to investigate the mechanisms of drug action. This compound has also been used as a tool in the study of the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. In addition, this compound has been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate is not fully understood. However, it is believed that this compound binds to certain receptor sites in the body, which then triggers a cascade of biochemical reactions that result in the desired effects. This binding process is believed to be mediated by the interaction of this compound with certain enzymes and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, this compound has been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine. It has also been found to inhibit the activity of certain hormones, such as cortisol and progesterone.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate in laboratory experiments has several advantages. This compound is a highly versatile compound, which makes it suitable for a wide range of experiments. In addition, it is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to predict the exact effects of this compound on a given system, and it is also not possible to accurately measure the concentration of this compound in the laboratory.

Future Directions

The potential applications of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate in scientific research and laboratory experiments are vast. There are numerous future directions for this compound research, including the development of new synthesis methods, the investigation of its effects on different physiological systems, and the development of new applications for this compound. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its effects on the body. Finally, further research is needed to explore the potential therapeutic applications of this compound.

Synthesis Methods

Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate can be synthesized in a variety of ways, including the reaction of 1-bromo-3-butylpropanoic acid with 4-amino-1H-pyrazole in the presence of potassium carbonate. This reaction occurs in an aqueous solution at room temperature and produces this compound as the desired product.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific safety hazards associated with the compound. For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 3-(4-aminopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)4-5-13-7-8(11)6-12-13/h6-7H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUOPGYXDOYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1946813-52-0
Record name tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate
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